3-Chloro-2-(chloromethyl)cinnamaldehyde
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Overview
Description
3-Chloro-2-(chloromethyl)cinnamaldehyde is an organic compound with the molecular formula C10H8Cl2O. It is a derivative of cinnamaldehyde, characterized by the presence of two chlorine atoms attached to the benzene ring and the methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(chloromethyl)cinnamaldehyde typically involves the chlorination of cinnamaldehyde. One common method is the reaction of cinnamaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst, such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One approach is the continuous flow chlorination process, where cinnamaldehyde is continuously fed into a reactor containing chlorine gas and a suitable solvent. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(chloromethyl)cinnamaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 3-chloro-2-(chloromethyl)benzoic acid.
Reduction: Formation of 3-chloro-2-(chloromethyl)cinnamyl alcohol.
Substitution: Formation of 3-hydroxy-2-(chloromethyl)cinnamaldehyde or 3-amino-2-(chloromethyl)cinnamaldehyde.
Scientific Research Applications
3-Chloro-2-(chloromethyl)cinnamaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(chloromethyl)cinnamaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. It may also induce oxidative stress and apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-methylcinnamaldehyde
- 2-Chloro-3-(chloromethyl)cinnamaldehyde
- 3-Chloro-2-(bromomethyl)cinnamaldehyde
Uniqueness
3-Chloro-2-(chloromethyl)cinnamaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms enhances its electrophilic nature, making it a versatile intermediate for various chemical transformations .
Properties
CAS No. |
84682-30-4 |
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Molecular Formula |
C10H8Cl2O |
Molecular Weight |
215.07 g/mol |
IUPAC Name |
(E)-3-[3-chloro-2-(chloromethyl)phenyl]prop-2-enal |
InChI |
InChI=1S/C10H8Cl2O/c11-7-9-8(4-2-6-13)3-1-5-10(9)12/h1-6H,7H2/b4-2+ |
InChI Key |
OEZPPHLWIPFGIL-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CCl)/C=C/C=O |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCl)C=CC=O |
Origin of Product |
United States |
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